molecular formula C14H9N5 B12626944 4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile CAS No. 919785-64-1

4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile

Cat. No.: B12626944
CAS No.: 919785-64-1
M. Wt: 247.25 g/mol
InChI Key: JZBBMKFLVPYQOI-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile is a complex organic compound that features both indole and pyridazine moieties. Indole derivatives are known for their significant biological activities, while pyridazine derivatives are often explored for their pharmacological properties. This compound, therefore, holds potential for various applications in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with pyridazine precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed to prepare the indole moiety, which is then reacted with appropriate pyridazine derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction of the pyridazine ring can yield dihydropyridazine derivatives .

Scientific Research Applications

4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological potential in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The pyridazine ring can also interact with different molecular targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile apart is the combination of both indole and pyridazine rings in a single molecule. This unique structure allows it to exhibit a broader range of biological activities and makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

919785-64-1

Molecular Formula

C14H9N5

Molecular Weight

247.25 g/mol

IUPAC Name

4-(1H-indol-3-yl)-1H-pyridazine-4,5-dicarbonitrile

InChI

InChI=1S/C14H9N5/c15-5-10-6-18-19-9-14(10,8-16)12-7-17-13-4-2-1-3-11(12)13/h1-4,6-7,9,17-18H

InChI Key

JZBBMKFLVPYQOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3(C=NNC=C3C#N)C#N

Origin of Product

United States

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